2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride , also known as 2-Methoxybenzoyl chloride , is an organic compound with the chemical formula C8H7ClO2 . It falls under the category of organic building blocks and is commonly used in synthetic chemistry . The compound features a quinoline ring system with a carbonyl chloride functional group and a methoxyphenyl substituent.
Synthesis Analysis
The synthesis of 2-Methoxybenzoyl chloride involves the reaction of 2-methoxybenzoic acid with thionyl chloride (SOCl2) . This process results in the replacement of the hydroxyl group in the carboxylic acid with a chloride group, yielding the desired compound .
Molecular Structure Analysis
O | C=O | Cl | CH3O | \ / C / \ / \ / \ C C \ / \ / \ / C | H
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Synthesis and Chemical Reactions
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound that is involved in various chemical reactions and synthesis processes. For instance, it serves as a precursor or intermediate in the synthesis of complex organic molecules. Its derivatives have been used in the synthesis of alkynes, showcasing its versatility in organic chemistry (Marinetti & Savignac, 2003). Moreover, the compound's derivatives exhibit potent apoptosis-inducing capabilities, demonstrating potential as anticancer agents with high blood-brain barrier penetration (Sirisoma et al., 2009).
2. Antimicrobial Applications
Derivatives of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride have been synthesized and studied for their antimicrobial properties. Research has shown that these derivatives exhibit significant antifungal and antibacterial activities, indicating their potential use in the development of new antimicrobial agents (Patel & Patel, 2010).
3. Applications in Luminescent Materials
Certain derivatives of the compound have been used in the synthesis of luminescent materials. For example, cyclometalated Pd(II) and Ir(III) complexes involving derivatives of this compound have been synthesized, showing luminescent properties. These complexes have potential applications in various fields, such as in materials science for the development of new luminescent materials (Xu et al., 2014).
4. Contributions to Heterocyclic Chemistry
The compound is also significant in heterocyclic chemistry. It's involved in the heterocyclization of certain compounds, leading to the formation of derivatives like 1,2,4-benzothiadiazine 1,1-dioxides. This process underscores its importance in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Shalimov et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-7-8-15-13(9-11)14(18(19)21)10-16(20-15)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZSBIOOAANKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198080 | |
Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-73-5 | |
Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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